molecular formula C15H12O5 B495010 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate CAS No. 312750-19-9

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate

Cat. No.: B495010
CAS No.: 312750-19-9
M. Wt: 272.25g/mol
InChI Key: GJTSVARJHGXVLV-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is an organic compound with the molecular formula C15H12O5. It is known for its unique chemical structure, which includes both a phenyl group and a dihydroxybenzoate moiety. This compound is utilized in various scientific research fields due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-oxo-2-phenylethanol. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is employed in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s phenyl group and dihydroxybenzoate moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl benzoate
  • 2-Oxo-2-phenylethyl 3,4-dihydroxybenzoate
  • 2-Oxo-2-phenylethyl 2,5-dihydroxybenzoate

Uniqueness

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is unique due to the specific positioning of the hydroxyl groups on the benzoate moiety. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

phenacyl 2,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-11-6-7-12(13(17)8-11)15(19)20-9-14(18)10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTSVARJHGXVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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